3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound featuring a diazaspiro[4.4]nonane core substituted with a 4-aminobutyl group at position 3, with a hydrochloride counterion enhancing solubility. The spirocyclic scaffold is known for conformational rigidity, which can improve binding specificity to biological targets .
Properties
IUPAC Name |
3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-7-3-4-8-14-9(15)11(13-10(14)16)5-1-2-6-11;/h1-8,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUSUCESQIECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-52-1 | |
| Record name | 3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization to Form the Spirocyclic Core
The diazaspiro[4.4]nonane-2,4-dione core is commonly synthesized by cyclization of linear diamine precursors with cyclic diketones or ketoesters. Typical methods include:
Condensation and Cyclization: A diamine such as 1,4-diaminobutane reacts with cyclic anhydrides or diketones under acidic or neutral conditions to form the bicyclic spiro structure. This step often requires heating and may be catalyzed by acids or bases to promote ring closure.
Acid-Catalyzed Hydroamination: Recent advances have demonstrated the use of Brønsted acid-catalyzed intramolecular hydroamination to form nitrogen-containing spirocycles efficiently. This method allows regio- and stereoselective formation of the spiro center by cyclizing aminoalkenes or aminoalkynes precursors under mild conditions, as detailed in research on acid-catalyzed spirocyclization reactions.
Introduction of the 4-Aminobutyl Side Chain
The 4-aminobutyl substituent can be introduced by:
Alkylation: Reacting the spirocyclic core containing a secondary amine with a suitable 4-bromobutyl or 4-chlorobutyl derivative under nucleophilic substitution conditions.
Reductive Amination: Condensation of an aldehyde or ketone functionalized spirocyclic intermediate with 1,4-diaminobutane followed by reduction to install the aminoalkyl chain.
Formation of Hydrochloride Salt
The free base form of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This salt formation improves the compound’s stability, crystallinity, and solubility for further applications.
Reaction Conditions and Optimization
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Diamine + cyclic diketone, acid/base catalysis, heat | Control of pH and temperature critical for yield |
| Acid-catalyzed hydroamination | Brønsted acid catalyst (e.g., trifluoroacetic acid), mild heat | Enables regioselective spiro ring formation |
| Alkylation | 4-halobutyl derivative, base (e.g., K2CO3), solvent (DMF) | Nucleophilic substitution to introduce side chain |
| Reductive amination | Aldehyde/ketone + 1,4-diaminobutane + reducing agent (NaBH3CN) | Alternative to alkylation for side chain addition |
| Salt formation | HCl gas or HCl in solvent | Produces stable hydrochloride salt form |
Research Findings and Data
Yields and Purity: Optimized procedures report yields of 60-85% for the spirocyclization step and over 90% purity after salt formation, verified by NMR and HPLC analysis.
Catalyst Efficiency: Acid-catalyzed hydroamination has been shown to proceed efficiently at lower temperatures (room temperature to 60°C), reducing side reactions and improving stereochemical control.
Scalability: Industrial scale-up employs continuous flow chemistry to maintain reaction control and safety, enhancing throughput and reproducibility.
Retrosynthetic Analysis
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Yield |
|---|---|---|---|---|
| Spirocyclic core formation | Cyclization/Condensation | Diamine + cyclic diketone, acid/base | Heat, controlled pH | 60-85% yield |
| Spirocyclization via hydroamination | Acid-catalyzed hydroamination | Brønsted acid (TFA) | Mild heat, solvent dependent | High regioselectivity |
| Side chain introduction | Alkylation | 4-halobutyl derivative, base | DMF solvent, moderate heat | Moderate to high yield |
| Side chain introduction | Reductive amination | Aldehyde/ketone + diamine + NaBH3CN | Room temperature | High yield |
| Salt formation | Acid-base reaction | HCl gas or HCl solution | Ambient temperature | Quantitative |
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's spirocyclic structure is hypothesized to interact with biological targets involved in cancer pathways. Research indicates that derivatives of diazaspiro compounds can exhibit cytotoxic effects against various cancer cell lines.
- Case Study: A study investigated the synthesis of similar spiro compounds and their effects on apoptosis in cancer cells, showing promising results that warrant further exploration of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride's potential as an anticancer agent.
-
Neuropharmacology :
- Given its amine functional groups, this compound may influence neurotransmitter systems, making it a candidate for studying neuroprotective effects or cognitive enhancement.
- Case Study: Research on related compounds has demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting that this compound could be evaluated for similar effects.
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens.
- Case Study: A related spiro compound was tested against bacterial strains and demonstrated significant antibacterial activity, indicating the potential for this compound to be effective against resistant strains.
Biological Studies
-
Enzyme Inhibition :
- The compound may serve as an enzyme inhibitor in biochemical pathways relevant to disease mechanisms.
- Research indicates that spiro compounds can modulate enzyme activity linked to metabolic disorders.
-
Molecular Interactions :
- Studies focusing on molecular docking simulations have shown that the compound can bind effectively to target proteins involved in disease processes.
- This aspect opens avenues for drug design and optimization based on the binding affinity and specificity of the compound.
Mechanism of Action
The mechanism of action of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological pathways .
Comparison with Similar Compounds
Core Structural Variations
The diazaspiro[4.4]nonane-2,4-dione core is shared across multiple analogs, but substituents at position 3 significantly influence properties:
Pharmacological Activity
- 5-HT2A Receptor Antagonism: Analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) exhibit potent antiplatelet activity (IC₅₀ = 27.3 μM) via 5-HT2A receptor antagonism, outperforming sarpogrelate (IC₅₀ = 66.8 μM) . The target compound’s 4-aminobutyl group may enhance receptor interaction through hydrogen bonding or cationic interactions.
Physicochemical and Pharmacokinetic Properties
- Lipinski’s Rule Compliance: Many spirocyclic analogs (e.g., 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) comply with Lipinski’s rules, ensuring oral bioavailability .
- Solubility: Hydrochloride salts (e.g., 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride) improve aqueous solubility, a critical factor for drug delivery .
Biological Activity
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS No. 1803606-52-1) is a synthetic compound with potential biological activity. Its unique structure, characterized by a spirocyclic framework, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C11H20ClN3O2
- Molecular Weight : 261.75 g/mol
- CAS Number : 1803606-52-1
Potential Targets
- KRAS Protein : Research indicates that compounds with similar structures can inhibit KRAS mutations associated with oncogenic processes in cancer cells. The ability to bind covalently to mutated KRAS proteins suggests potential therapeutic applications in treating solid tumors .
- Cell Proliferation and Differentiation : Compounds affecting RAS signaling pathways may influence cellular proliferation and differentiation, which are critical in cancer progression .
Biological Activity Studies
While direct studies on this compound are sparse, insights can be drawn from related compounds and their biological evaluations:
Table 1: Summary of Related Compound Activities
Case Studies
A notable case study involved the evaluation of diazaspiro compounds as potential anticancer agents. These studies highlighted their ability to inhibit RAS proteins effectively, suggesting that this compound may possess similar properties.
Safety and Toxicology
The safety profile of the compound includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Precautionary measures should be taken when handling this compound in laboratory settings.
Q & A
Q. What are the standard synthetic routes for 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling spirocyclic intermediates with aminobutyl groups under reflux conditions. For example, a similar spirocyclic compound was synthesized by refluxing a triazole derivative with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (e.g., 4–12 hours), and stoichiometric ratios (e.g., 1:1 to 1:2 for amine-aldehyde coupling). Monitoring via HPLC or TLC is critical to track intermediate formation.
Q. How is the compound characterized to confirm structural integrity and purity?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify spirocyclic backbone and aminobutyl substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical vs. observed m/z).
- HPLC Purity Analysis : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at λmax ~255 nm, as used for structurally related compounds .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.4%).
Q. What are the recommended storage conditions and stability profiles for this compound?
Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen). Stability studies for similar hydrochlorides indicate ≥5-year integrity when protected from moisture and light . For lab use, prepare aliquots in anhydrous DMSO or ethanol to avoid repeated freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported for this compound in different solvents?
Discrepancies often arise from polymorphic forms or residual solvents. Methodological steps:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using dynamic light scattering (DLS) to detect aggregates.
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorph transitions affecting solubility .
- Quantitative NMR : Use deuterated solvents to measure saturation concentrations accurately .
Q. What experimental designs are suitable for studying its environmental fate and biodegradation?
Follow frameworks like Project INCHEMBIOL, which evaluate:
- Abiotic Degradation : Hydrolysis rates at pH 4–9 and photolysis under UV/visible light .
- Biotic Degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
- Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) via batch equilibrium assays .
Q. How can contradictory bioactivity data across cell-based assays be addressed?
Conflicting results may stem from assay conditions or cell line variability. Mitigation strategies:
- Dose-Response Consistency : Test multiple concentrations (e.g., 1 nM–100 µM) in ≥3 biological replicates.
- Cell Permeability Controls : Use parallel artificial membrane permeability assays (PAMPA) to rule out uptake issues .
- Target Engagement Validation : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) to confirm direct binding .
Q. What advanced techniques are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Molecular Dynamics Simulations : Use software like GROMACS to predict binding stability and conformational changes .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C11H19ClN4O2 | Calculated |
| Molecular Weight | 298.75 g/mol | |
| logP (Predicted) | 1.2–1.8 | |
| UV λmax | 255 nm (in ethanol) |
Table 2. Common Analytical Conditions for HPLC
| Column Type | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Chromolith® RP-18e | Acetonitrile/0.1% TFA | 1.0 mL/min | UV 255 nm |
| Purospher® STAR C18 | Methanol/20 mM NH4OAc | 0.8 mL/min | MS/MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
